N-(3-Hydroxyphenyl)thiophene-2-sulfonamide
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Overview
Description
N-(3-Hydroxyphenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of N-(3-Hydroxyphenyl)thiophene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-sulfonyl chloride with 3-aminophenol under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond .
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar condensation techniques. The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
N-(3-Hydroxyphenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophilic reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(3-Hydroxyphenyl)thiophene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-Hydroxyphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis in bacteria, thereby exhibiting antimicrobial activity . The compound can also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
N-(3-Hydroxyphenyl)thiophene-2-sulfonamide can be compared with other thiophene derivatives, such as:
Properties
CAS No. |
53442-34-5 |
---|---|
Molecular Formula |
C10H9NO3S2 |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H9NO3S2/c12-9-4-1-3-8(7-9)11-16(13,14)10-5-2-6-15-10/h1-7,11-12H |
InChI Key |
JYWSGXXEJJLQDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
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